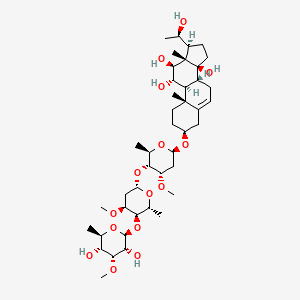
Kdo2-Lipid A (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kdo2-Lipid A is the active component of lipopolysaccharide (LPS) that mimics aspects of bacterial infection. It is highly specific for the toll-like receptor 4 (TLR4) and induces increases in eicosanoid synthesis as well as sphingolipid and sterol biosynthesis and induces lipid remodeling of glycerolipids, glycerophospholipids, and prenols. In RAW 264.7 macrophages, Kdo2-Lipid A upregulates H-PGD synthase with an EC50 value of 11 nM and TNFα with an EC50 value of 140 nM. Kdo2-Lipid A is a valuable research tool that has been used to further elucidate the inflammatory response of the macrophage lipidome.
Applications De Recherche Scientifique
Activation of Macrophages and Toll-like Receptor 4
- Kdo2-Lipid A from Escherichia coli is a well-defined endotoxin that activates macrophages through Toll-like receptor 4 (TLR-4) (Raetz et al., 2006).
Structural Diversity and Immunopharmacology
- The structure of Kdo2-Lipid A and its variants play a significant role in bacterial virulence and immune response modulation. This has implications for the development of new antibiotics and vaccine adjuvants (Wang, Quinn, & Yan, 2014).
Lipidomic Responses in Macrophages
- Kdo2-Lipid A affects the lipidomic response of murine macrophages, indicating its influence on lipid metabolism and immune system activation (Dennis et al., 2010).
Biosynthesis and Modification in Bacteria
- The biosynthesis and structural modification of Kdo2-Lipid A in bacteria are complex processes that have evolved to adapt to various environmental conditions, making them key targets for therapeutic interventions (Opiyo et al., 2010).
Impact on Lipid Oxidation in Food
- The presence of salts, like sodium chloride, can influence lipid oxidation in food products, which is relevant for understanding the stability and quality of food (Mariutti & Bragagnolo, 2017).
Influence on Lipid Bilayers
- Sodium and calcium chloride affect the properties of lipid bilayers, including their rigidity and membrane properties, which is significant for understanding cell membrane dynamics (Pabst et al., 2007).
Propriétés
Nom du produit |
Kdo2-Lipid A (sodium salt) |
|---|---|
Formule moléculaire |
C110H198N2O39P2 · 4Na |
Poids moléculaire |
2326.7 |
InChI |
InChI=1S/C110H202N2O39P2.4Na/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-1 |
Clé InChI |
LCJLFVJYTHXFIW-NURNXRJXSA-J |
SMILES |
O=P(O)([O-])O[C@@H](O1)[C@H](NC(C[C@@H](CCCCCCCCCCC)O)=O)[C@@H](OC(C[C@@H](CCCCCCCCCCC)O)=O)[C@H](O)[C@H]1CO[C@H]2[C@H](NC(C[C@@H](CCCCCCCCCCC)OC(CCCCCCCCCCC)=O)=O)[C@@H](OC(C[C@H](OC(CCCCCCCCCCCCC)=O)CCCCCCCCCCC)=O)[C@H](OP(O)([O-])=O)C(CO[C@@]3(C([ |
Synonymes |
(2R,4R,5R,6R)-2-(((2R,4R,5R,6R)-2-carboxylato-6-((S)-1,2-dihydroxyethyl)-2-(((3S,4R,5R,6R)-5-((R)-3-(dodecanoyloxy)tetradecanamido)-3-((hydrogenphosphonato)oxy)-6-(((2R,3S,4R,5R,6R)-6-((hydrogenphosphonato)oxy)-3-hydroxy-5-((R)-3-hydroxytetradecanami |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



